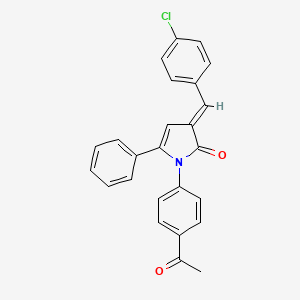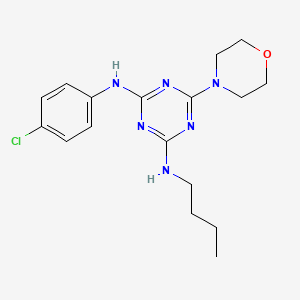
(3E)-1-(4-acetylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chalcone is a yellow crystalline solid with the chemical formula C17H13ClO2. It features a conjugated double bond system and an aromatic ring. Chalcones are naturally occurring compounds found in various plant species and exhibit diverse biological activities.
Méthodes De Préparation
a. Synthetic Routes
Chalcone can be synthesized through several methods:
Claisen-Schmidt Condensation (Aldol Condensation): The reaction between an aromatic aldehyde (e.g., 4-acetylbenzaldehyde) and an aromatic ketone (e.g., 4-chloroacetophenone) in the presence of a base (usually NaOH or KOH) yields chalcone. The reaction proceeds via an aldol intermediate followed by dehydration.
Perkin Reaction: An aromatic acid chloride (e.g., 4-acetylbenzoyl chloride) reacts with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in the presence of anhydrous aluminum chloride (AlCl) to form chalcone.
Knoevenagel Condensation: Chalcone synthesis can also occur via the reaction between an aromatic aldehyde and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).
b. Industrial Production
Chalcone is not produced industrially on a large scale. research laboratories and pharmaceutical companies synthesize it for further investigations.
Analyse Des Réactions Chimiques
Chalcone undergoes various reactions:
Oxidation: Chalcone can be oxidized to form flavonoids.
Reduction: Reduction of chalcone leads to dihydrochalcones.
Substitution: Electrophilic aromatic substitution reactions occur at the phenyl ring.
Base-Catalyzed Cyclization: Chalcone undergoes cyclization to form flavanones.
Major products:
- Oxidation: Flavonoids
- Reduction: Dihydrochalcones
- Substitution: 2,4,6-tribromochalcone, 2-nitrochalcone
Applications De Recherche Scientifique
Chalcone has diverse applications:
Medicinal Chemistry: Chalcones exhibit antioxidant, anti-inflammatory, and anticancer properties. They are investigated as potential drug candidates.
Natural Products: Chalcones are found in plants and contribute to their color and flavor.
Agriculture: Chalcone-based compounds are explored for their pesticidal and fungicidal activities.
Mécanisme D'action
Chalcones modulate various cellular pathways:
Antioxidant Activity: Chalcones scavenge free radicals and protect cells from oxidative stress.
Anti-Inflammatory Effects: They inhibit pro-inflammatory enzymes (e.g., COX-2) and cytokines.
Anticancer Properties: Chalcones interfere with cell cycle progression, induce apoptosis, and inhibit angiogenesis.
Comparaison Avec Des Composés Similaires
Chalcones are structurally related to other polyphenolic compounds:
Flavonoids: Chalcones serve as precursors to flavonoids.
Stilbenes: Chalcones share a similar double bond system with stilbenes (e.g., resveratrol).
: Kaur, R., & Arora, S. (2015). Chalcones: An update. Pharmacognosy Reviews, 9(17), 1–12. : Kostova, I. (2011). Synthetic and natural chalcones as potential antitumor agents. Current Medicinal Chemistry, 18(19), 3165–3179. : Kolev, T. M., & Velcheva
Propriétés
Formule moléculaire |
C25H18ClNO2 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
(3E)-1-(4-acetylphenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H18ClNO2/c1-17(28)19-9-13-23(14-10-19)27-24(20-5-3-2-4-6-20)16-21(25(27)29)15-18-7-11-22(26)12-8-18/h2-16H,1H3/b21-15+ |
Clé InChI |
VQOYCXNDXVWFIK-RCCKNPSSSA-N |
SMILES isomérique |
CC(=O)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11652016.png)

![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)

![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![Methyl 3-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11652065.png)
![4-[(2-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11652067.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

